molecular formula C8H14N4O3 B13572244 tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate

tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate

Cat. No.: B13572244
M. Wt: 214.22 g/mol
InChI Key: QSZQWSWFBOZDMX-UHFFFAOYSA-N
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Description

tert-Butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a triazole ring

Preparation Methods

The synthesis of tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

tert-Butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

tert-Butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and carbamate group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate include other carbamates and triazole derivatives. For example:

Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]carbamate

InChI

InChI=1S/C8H14N4O3/c1-8(2,3)15-7(14)10-6-9-5(4-13)11-12-6/h13H,4H2,1-3H3,(H2,9,10,11,12,14)

InChI Key

QSZQWSWFBOZDMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNC(=N1)CO

Origin of Product

United States

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